Welcome to the BenchChem Online Store!
molecular formula C12H16FN B8376946 [(2S)-2-(4-Fluorophenyl)pent-4-en-1-yl]methylamine

[(2S)-2-(4-Fluorophenyl)pent-4-en-1-yl]methylamine

Cat. No. B8376946
M. Wt: 193.26 g/mol
InChI Key: IKDLRXWPZSXACS-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07402581B2

Procedure details

Lithium aluminium hydride (0.11 g, 2.9 mmol) was slurried in ether (15 mL) under nitrogen with stirring. A solution of 2-(4-fluorophenyl)-N-methylpent-4-enamide (0.20 g in 5 mL of ether, 0.97 mmol) was added carefully and the mixture was then stirred at room temperature overnight. Water (0.11 mL) was added dropwise followed by a solution of NaOH (0.11 mL of a 15% aqueous solution) and then water (0.33 mL) again. The mixture was stirred for 10 min and then filtered. The filter cake was washed with ether and the combined solutions were washed several times with water. The organic solution was dried over MgSO4 and the solvent was removed by evaporation. There was obtained 0.16 g (86%) of [2-(4-fluorophenyl)pent-4-en-1-yl]methylamine as an oil. 1H NMR (400 MHz, CDCl3): 2.4-2.6 (m, 5H), 2.7-2.9 (m, 3H), 4.9-5.0 (m, 2H), 5.6-5.8 (m, 1H), 7.0 (m, 2H), 7.1 (m, 2H); LCMS: m/z 194 (M+1)+.
Quantity
0.11 g
Type
reactant
Reaction Step One
Name
2-(4-fluorophenyl)-N-methylpent-4-enamide
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.11 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0.33 mL
Type
reactant
Reaction Step Six
Name
Quantity
15 mL
Type
solvent
Reaction Step Seven
Name
[2-(4-fluorophenyl)pent-4-en-1-yl]methylamine
Yield
86%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[F:7][C:8]1[CH:13]=[CH:12][C:11]([CH:14]([CH2:19][CH:20]=[CH2:21])[C:15]([NH:17][CH3:18])=O)=[CH:10][CH:9]=1.O.[OH-].[Na+]>CCOCC>[F:7][C:8]1[CH:9]=[CH:10][C:11]([CH:14]([CH2:19][CH:20]=[CH2:21])[CH2:15][NH:17][CH3:18])=[CH:12][CH:13]=1 |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
0.11 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
2-(4-fluorophenyl)-N-methylpent-4-enamide
Quantity
5 mL
Type
reactant
Smiles
FC1=CC=C(C=C1)C(C(=O)NC)CC=C
Step Three
Name
Quantity
0.11 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0.33 mL
Type
reactant
Smiles
O
Step Seven
Name
Quantity
15 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was then stirred at room temperature overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
The mixture was stirred for 10 min
Duration
10 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with ether
WASH
Type
WASH
Details
the combined solutions were washed several times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation

Outcomes

Product
Name
[2-(4-fluorophenyl)pent-4-en-1-yl]methylamine
Type
product
Smiles
FC1=CC=C(C=C1)C(CNC)CC=C
Measurements
Type Value Analysis
AMOUNT: MASS 0.16 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.